

# A Comprehensive Technical Guide to 4-Bromonaphthalen-1-ol: Properties, Synthesis, and Characterization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **4-Bromonaphthalen-1-ol**

Cat. No.: **B1268390**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and analytical characterization of **4-Bromonaphthalen-1-ol**. This compound is a valuable intermediate in organic synthesis, particularly for the development of more complex molecular architectures.

## Core Physical and Chemical Properties

**4-Bromonaphthalen-1-ol** is a brominated naphthol, a class of organic compounds featuring a naphthalene core substituted with both a hydroxyl and a bromine group.<sup>[1]</sup> The introduction of the bromine atom significantly influences its reactivity, making it a key building block in synthetic chemistry.<sup>[1]</sup>

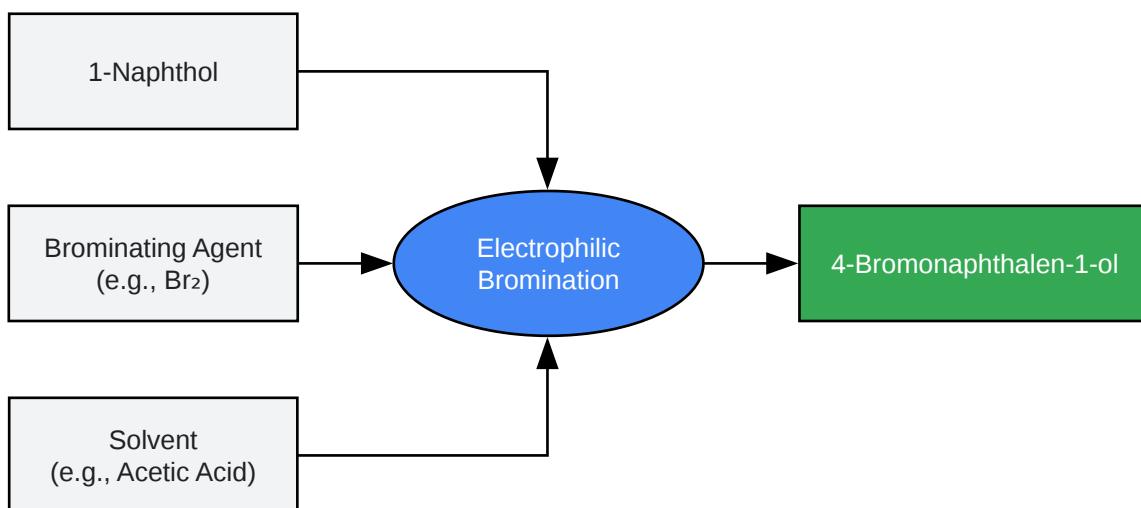
## Physical Properties

The physical characteristics of **4-Bromonaphthalen-1-ol** are summarized in the table below. It is typically an off-white to gray solid with limited solubility in water but better solubility in organic solvents like ethanol and chloroform.<sup>[1][2]</sup>

| Property          | Value                                                           | Source |
|-------------------|-----------------------------------------------------------------|--------|
| Molecular Formula | C <sub>10</sub> H <sub>7</sub> BrO                              | [3][4] |
| Molecular Weight  | 223.07 g/mol                                                    | [5]    |
| Appearance        | Off-white to gray solid                                         | [2]    |
| Melting Point     | 128-133 °C                                                      | [2][6] |
| Boiling Point     | 346.4 ± 15.0 °C (Predicted)                                     | [2]    |
| Density           | 1.614 g/cm <sup>3</sup>                                         | [2][3] |
| Flash Point       | 125 °C (closed cup)                                             | [2][6] |
| Solubility        | Slightly soluble in water; more soluble in organic solvents.[1] | [1]    |
| pKa               | 8.95 ± 0.40 (Predicted)                                         | [1][2] |

## Chemical Identity

| Identifier | Value                       | Source |
|------------|-----------------------------|--------|
| CAS Number | 571-57-3                    | [1][2] |
| InChI Key  | OUNQUWORSXHSJN-UHFFFAOYSA-N | [1]    |
| SMILES     | Oc1ccc(Br)c2cccc12          | [6]    |


## Synthesis and Reactivity

The naphthalene scaffold, with its fused two-ring system, is a cornerstone in medicinal and organic chemistry, forming the basis for numerous natural products and synthetic compounds with diverse biological activities.[1] Halogenated naphthols, such as **4-Bromonaphthalen-1-ol**, are of particular interest due to their enhanced biological potential and their utility as versatile synthetic intermediates.[1]

## Synthetic Methodologies

The most direct route to **4-Bromonaphthalen-1-ol** is the electrophilic bromination of 1-naphthol.<sup>[1]</sup> The hydroxyl group of 1-naphthol is a strong activating group, directing the incoming electrophile to the para position (position 4), which is sterically favored over the ortho position (position 2).<sup>[1]</sup>

An alternative, multi-step synthesis can be envisioned starting from 1-methylnaphthalene, involving bromination, further functionalization, and eventual introduction of the hydroxyl group. <sup>[1][7]</sup>



[Click to download full resolution via product page](#)

A typical synthetic workflow for **4-Bromonaphthalen-1-ol**.

## Chemical Reactivity

The chemical behavior of **4-Bromonaphthalen-1-ol** is dictated by its two functional groups. The hydroxyl group can undergo O-alkylation and O-acylation reactions.<sup>[1]</sup> The bromine atom is a handle for various cross-coupling reactions, such as Suzuki and Heck couplings, enabling the formation of new carbon-carbon bonds for the synthesis of more complex naphthalene derivatives.<sup>[1]</sup> This compound also serves as a precursor for chalcones and pyrazoline derivatives.<sup>[1]</sup>

## Spectroscopic and Analytical Characterization

A suite of spectroscopic techniques is essential for the structural elucidation and purity assessment of **4-Bromonaphthalen-1-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum exhibits a complex signal pattern in the aromatic region (typically 6.0-8.5 ppm). The hydroxyl proton usually appears as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom.[1]
- $^{13}\text{C}$  NMR: The carbon-13 NMR spectrum will show ten distinct signals for the naphthalene ring carbons. The carbon attached to the hydroxyl group is significantly deshielded (150-160 ppm), as is the carbon bonded to bromine. The other eight carbons resonate in the typical aromatic region (110-140 ppm).[1]

## Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the O-H and C-Br bonds, in addition to the aromatic C-H and C=C stretching vibrations.[1]

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[1]

## Experimental Protocols

While specific, detailed experimental parameters from a single source are limited, a general methodology for the synthesis and characterization can be outlined as follows.

## Synthesis of 4-Bromonaphthalen-1-ol

Objective: To synthesize **4-Bromonaphthalen-1-ol** via electrophilic bromination of 1-naphthol.

Materials:

- 1-Naphthol
- Bromine (or another suitable brominating agent)
- Glacial Acetic Acid (or a suitable chlorinated hydrocarbon solvent)

- Standard laboratory glassware and safety equipment

#### Procedure:

- Dissolve 1-naphthol in a suitable solvent, such as glacial acetic acid, in a reaction flask.
- Slowly add the brominating agent (e.g., a solution of bromine in acetic acid) to the 1-naphthol solution at a controlled temperature.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into water to precipitate the crude product.
- Collect the solid product by filtration and wash with water to remove any remaining acid.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure **4-Bromonaphthalen-1-ol**.

## Characterization Protocols

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:

- Prepare a dilute solution of the purified **4-Bromonaphthalen-1-ol** in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra using a high-resolution NMR spectrometer.
- Process the spectra (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, coupling constants, and integration to confirm the structure.

### Infrared Spectroscopy:

- Prepare a sample of the solid **4-Bromonaphthalen-1-ol** as a KBr pellet or a Nujol mull.
- Obtain the IR spectrum using an FTIR spectrometer.
- Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry:

- Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization or electrospray ionization).
- Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight of the compound.

## Safety Information

**4-Bromonaphthalen-1-ol** is classified as an irritant and is harmful if swallowed or inhaled.

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Bromonaphthalen-1-ol | 571-57-3 | Benchchem [benchchem.com]
- 2. 4-BROMO-L-NAPHTHOL | 571-57-3 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 8-Bromonaphthalen-1-ol | C10H7BrO | CID 15710117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-1-naphthol 95 571-57-3 [sigmaaldrich.com]
- 7. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Bromonaphthalen-1-ol: Properties, Synthesis, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268390#physical-and-chemical-properties-of-4-bromonaphthalen-1-ol>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)